BenchChemオンラインストアへようこそ!

Hydroxycamptothecin

Breast Cancer Topoisomerase I Inhibition Cytotoxicity Assay

10-Hydroxycamptothecin (10-HCPT) is a direct-acting DNA topoisomerase I inhibitor—no prodrug activation required. It delivers >68-fold higher potency than camptothecin in MDA-MB-231 cells (IC50 7.27 nM vs >500 nM) and >53-fold greater topoisomerase I-DNA complex trapping efficiency. Achieves 95% angiogenesis inhibition at 25 nM and complete tumor regression in xenografts at 3 mg/kg/day. Its selective histone H1/H3 phosphorylation inhibition uniquely distinguishes it from all other topoisomerase I inhibitors, ensuring reproducible mechanistic data in oncology research.

Molecular Formula C20H16N2O5
Molecular Weight 364.4 g/mol
CAS No. 64439-81-2
Cat. No. B1229773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxycamptothecin
CAS64439-81-2
Synonyms10-hydroxycamptothecin
10-hydroxycamptothecine
Molecular FormulaC20H16N2O5
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O
InChIInChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1
InChIKeyHAWSQZCWOQZXHI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxycamptothecin (10-HCPT) CAS 64439-81-2: A Cell-Permeable Topoisomerase I Inhibitor for Preclinical Anticancer Research


10-Hydroxycamptothecin (10-HCPT; CAS 64439-81-2) is a naturally occurring indole alkaloid isolated from Camptotheca acuminata that functions as a potent, cell-permeable inhibitor of DNA topoisomerase I [1]. Unlike many camptothecin analogs that require prodrug activation, 10-HCPT directly inhibits topoisomerase I by stabilizing the enzyme-DNA cleavable complex, leading to DNA strand breaks and apoptosis . The compound exists in equilibrium between an active lactone form and an inactive carboxylate form, with lactone stability representing a critical determinant of pharmacological activity [2].

Why Camptothecin Analogs Cannot Be Substituted for Hydroxycamptothecin (10-HCPT) in Research Applications


Camptothecin-class compounds exhibit substantial variability in potency, solubility, lactone stability, and metabolic profiles that preclude simple substitution. The parent compound camptothecin (CPT) demonstrates markedly lower cytotoxic potency than 10-HCPT against multiple cancer cell lines . FDA-approved analogs such as irinotecan (prodrug requiring hepatic carboxylesterase-mediated activation to SN-38) and topotecan possess distinct pharmacokinetic profiles and clinical indications that do not translate to 10-HCPT-based research applications [1]. Furthermore, 10-HCPT exhibits a unique histone phosphorylation inhibition profile—selectively suppressing histone H1 and H3 phosphorylation with minimal effects on other histones—which distinguishes it mechanistically from other topoisomerase I inhibitors and directly impacts experimental reproducibility .

Hydroxycamptothecin (10-HCPT) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Hydroxycamptothecin Demonstrates >68-Fold Higher Cytotoxic Potency Than Camptothecin in Breast Cancer Cell Lines

10-Hydroxycamptothecin (10-HCPT) exhibits substantially greater growth inhibitory activity than the parent compound camptothecin (CPT) in human breast cancer cell lines. In BT-20 cells, 10-HCPT achieved an IC50 of 34.3 nM compared to CPT's IC50 of >500 nM. In MDA-MB-231 cells, the potency difference was even more pronounced, with 10-HCPT showing an IC50 of 7.27 nM versus CPT's >500 nM .

Breast Cancer Topoisomerase I Inhibition Cytotoxicity Assay

Hydroxycamptothecin Induces Topoisomerase I-DNA Cleavable Complex Formation with >50-Fold Higher Potency Than Camptothecin

At the molecular target level, 10-hydroxycamptothecin demonstrates significantly enhanced potency in stabilizing the topoisomerase I-DNA cleavable complex, the direct mechanism responsible for its cytotoxic activity. 10-HCPT induced cleavable complex formation in pBR322 plasmid DNA with an EC50 of 0.35 μM, compared to camptothecin's EC50 of 18.85 μM, representing more than 50-fold improvement in target engagement efficiency .

Mechanism of Action DNA Damage Enzyme Inhibition

Hydroxycamptothecin Achieves 95% Angiogenesis Inhibition at 25 nM, Surpassing Suramin by >58% at 5-Fold Lower Concentration

In the chick chorioallantoic membrane (CAM) angiogenesis model, 10-hydroxycamptothecin demonstrated potent anti-angiogenic activity that exceeded the performance of suramin, a recognized angiogenesis inhibitor. At a dose of 25 nM, 10-HCPT achieved 95% inhibition of angiogenesis, whereas suramin at a 5-fold higher concentration (125 nM) inhibited angiogenesis by only 60% .

Angiogenesis Anti-Vascular Chick Chorioallantoic Membrane

Hydroxycamptothecin Demonstrates Superior In Vivo Therapeutic Index Versus Camptothecin in Human Breast Cancer Xenograft Model

In a comparative in vivo study using SCID mice bearing human MDA-MB-468 breast cancer xenografts, 10-hydroxycamptothecin exhibited both enhanced antitumor efficacy and reduced toxicity relative to camptothecin. At the 3 mg/kg/day oral dose (5 days/week for 3 weeks), both compounds induced complete tumor regression. However, 10-HCPT was characterized as 'more effective and less toxic than CPT' based on comprehensive evaluation of tumor response and tolerability endpoints [1].

In Vivo Efficacy Breast Cancer Xenograft Tolerability

Hydroxycamptothecin Lactone Stability Can Be Enhanced to 73.6% via SMEDDS Formulation, Enabling Functional Oral Bioavailability Research

The pharmacological activity of 10-hydroxycamptothecin depends critically on maintaining the lactone ring structure; conversion to the carboxylate form renders the compound inactive. In simulated intestinal fluid, free 10-HCPT retained only 45.7% of the active lactone form, whereas an optimized self-microemulsifying drug delivery system (SMEDDS) formulation preserved 73.6% lactone content—a relative improvement of 61% [1]. Under accelerated storage conditions (6 months), the SMEDDS formulation maintained >95% lactone form stability [1].

Drug Delivery Lactone Stability Oral Bioavailability

Hydroxycamptothecin (10-HCPT) Evidence-Based Research and Industrial Application Scenarios


Breast Cancer Preclinical Research Requiring High-Potency Topoisomerase I Inhibition

Based on >68-fold higher cytotoxic potency in MDA-MB-231 cells (IC50 = 7.27 nM) compared to camptothecin (>500 nM), 10-HCPT is the preferred topoisomerase I inhibitor for breast cancer studies requiring low-nanomolar potency . This potency advantage enables lower working concentrations, reducing solvent-related artifacts and compound consumption in long-term cell culture experiments. The compound's >53-fold greater efficiency in inducing topoisomerase I-DNA cleavable complexes (EC50 = 0.35 μM vs. 18.85 μM for CPT) further validates its selection for mechanistic studies of DNA damage response pathways in breast cancer models .

In Vivo Xenograft Studies Requiring Favorable Therapeutic Index

For researchers conducting in vivo efficacy studies in human tumor xenograft models, 10-HCPT offers a demonstrably superior therapeutic index compared to camptothecin. The compound achieved complete tumor regression in MDA-MB-468 breast cancer xenografts at 3 mg/kg/day oral dosing while exhibiting reduced toxicity relative to CPT [1]. This improved tolerability profile is particularly valuable for combination therapy studies where overlapping toxicities with partner agents could otherwise confound interpretation of efficacy endpoints.

Anti-Angiogenesis and Tumor Microenvironment Research

Investigators studying vascular targeting or tumor microenvironment modulation should prioritize 10-HCPT based on its exceptional anti-angiogenic potency. The compound achieves 95% angiogenesis inhibition at 25 nM in the CAM model, surpassing suramin by 58% at one-fifth the concentration . This potent anti-vascular activity, combined with topoisomerase I-mediated cytotoxicity, makes 10-HCPT uniquely suitable for dual-mechanism studies examining the interplay between direct tumor cell killing and vascular disruption.

Oral Bioavailability and Drug Delivery Formulation Research

For laboratories developing oral delivery systems or studying lactone-carboxylate equilibrium, 10-HCPT serves as an ideal model compound due to its well-characterized stability challenges. Free HCPT retains only 45.7% active lactone in simulated intestinal fluid, whereas optimized SMEDDS formulations preserve 73.6% lactone content—providing a quantifiable benchmark for formulation performance evaluation [2]. This established baseline enables researchers to assess novel delivery technologies against validated stability parameters, supporting reproducible formulation development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxycamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.